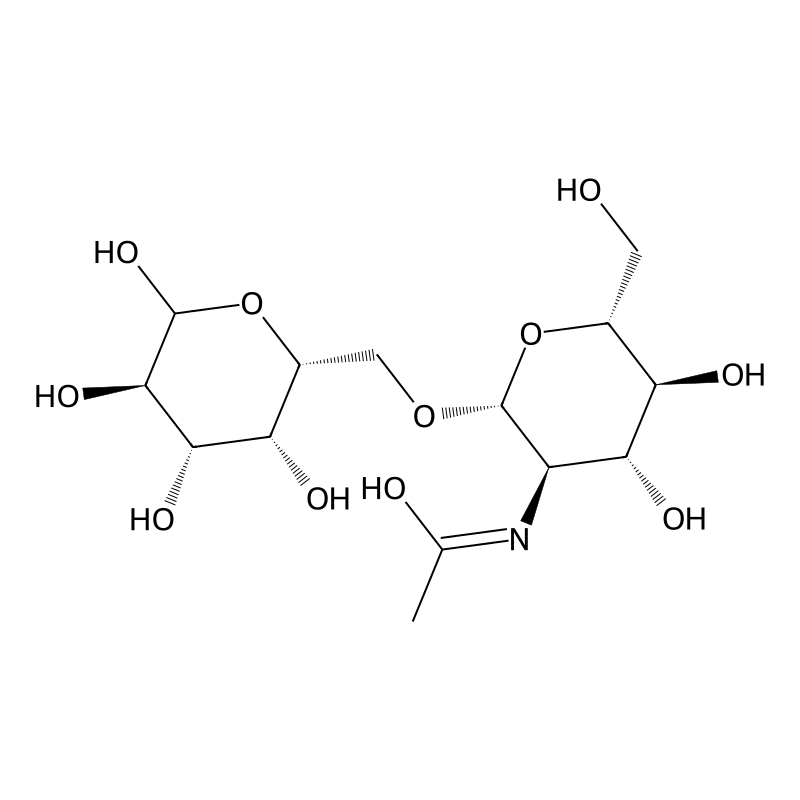N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Description
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 341.35 g/mol. This compound features multiple hydroxyl groups and a unique oxan structure that contributes to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry .
The chemical reactivity of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is largely influenced by its functional groups. The hydroxyl groups can participate in hydrogen bonding and may engage in reactions typical of alcohols such as oxidation to carbonyl compounds or esterification. The acetamide group suggests potential reactivity with nucleophiles and electrophiles under various conditions.
This compound has been studied for its biological properties. It exhibits potential antibacterial and antifungal activities due to its structural characteristics that may interfere with microbial cell wall synthesis or metabolic pathways. Additionally, the presence of multiple hydroxyl groups enhances its solubility in biological systems and may contribute to its bioavailability .
The synthesis of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide can be achieved through several methods:
- Glycosylation Reactions: Utilizing protected sugar derivatives to form glycosidic bonds.
- Reduction Reactions: Reducing ketones or aldehydes to alcohols using reducing agents like sodium borohydride.
- Protection/Deprotection Strategies: Employing protecting groups for hydroxyls during synthesis steps to prevent unwanted reactions.
These methods often involve multiple steps and careful control of reaction conditions to ensure high yields and purity of the final product.
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide has several applications:
- Pharmaceuticals: Potential use as an antimicrobial agent.
- Biotechnology: Could serve as a substrate in enzyme-catalyzed reactions due to its structural similarity to natural sugars.
- Research: Useful in studies investigating carbohydrate metabolism and glycosylation processes.
Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes involved in carbohydrate metabolism or cell signaling pathways. Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1. Dihydroxyacetone | C₃H₆O₃ | Simple sugar derivative used in cosmetics |
| 2. Mannose | C₆H₁₂O₆ | Important in human metabolism; involved in glycoprotein synthesis |
| 3. Glucosamine | C₆H₁₃N O₅ | Amino sugar; key role in cartilage formation |
The uniqueness of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide lies in its complex oxan structure and multiple hydroxymethyl groups that enhance its solubility and potential biological activities compared to simpler sugars or amino sugars.








